5(S),12(S)-DiHETE

Übersicht

Beschreibung

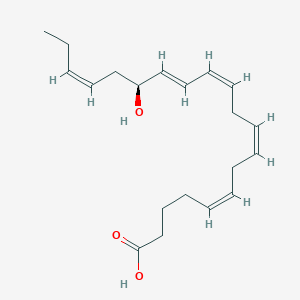

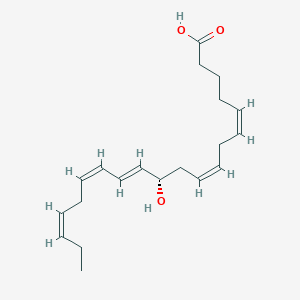

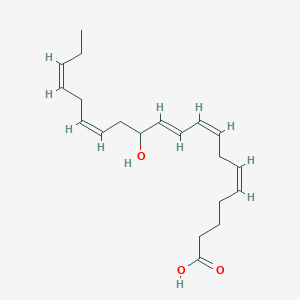

5(S),12(S)-DiHETE, also known as 5,12-dihydroxyeicosatetraenoic acid, is a lipid mediator derived from arachidonic acid metabolism. It is a potent metabolite of arachidonic acid, involved in a variety of physiological and biochemical processes, including inflammation, immune system response, and cardiovascular health.

Wissenschaftliche Forschungsanwendungen

Role in Inflammatory Responses

5(S),12(S)-DiHETE, a metabolite of arachidonic acid, plays a significant role in inflammatory responses. It is produced by neutrophils through the lipoxygenase pathway and acts as a potent chemotactic agent, influencing inflammatory processes (Stenson & Lobos, 1982).

Interaction with Cyclooxygenase Enzymes

Research shows that this compound is involved in complex biosynthesis processes in human leukocytes. It's created through interactions between cyclooxygenase (COX)-2 and lipoxygenase enzymes, indicating functional coupling in leukocyte activation (Tejera et al., 2012).

Chemotactic Activity

This compound has been identified to have chemotactic activity towards various leukocytes, suggesting its critical role in mediating the accumulation of leukocytes in inflammatory responses (Palmer et al., 1980).

Role in Neutrophil and Platelet Interactions

This compound is also significant in the interactions between neutrophils and platelets, contributing to the formation of new eicosanoids during cell-cell interactions and thus playing a part in hemostasis, thrombosis, and inflammatory responses (Marcus et al., 1988).

Application in Leukotriene and Protectin Analysis

In analytical chemistry, differential mobility spectrometry (DMS) coupled with liquid chromatography-mass spectrometry (LC-MS/MS) can differentiate closely related leukotrienes and protectins, including this compound, which is crucial for understanding their function in biological processes (Jónasdóttir et al., 2015).

Mediator of Neutrophil Aggregation

This compound is implicated as a mediator in neutrophil aggregation responses, indicating its significant role in immune cell dynamics and responses (O’Flaherty et al., 1981).

Involvement in Asthma

This compound, along with other lipoxygenase products, shows increased activity in polymorphonuclear leukocytes from asthmatic patients, suggesting its potential role in the pathophysiology of asthma (Mita et al., 1985).

Eigenschaften

IUPAC Name |

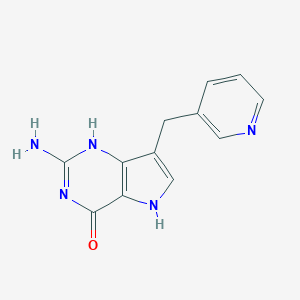

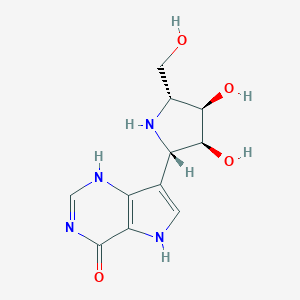

7-[(2S,3S,4R,5R)-3,4-dihydroxy-5-(hydroxymethyl)pyrrolidin-2-yl]-1,5-dihydropyrrolo[3,2-d]pyrimidin-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14N4O4/c16-2-5-9(17)10(18)7(15-5)4-1-12-8-6(4)13-3-14-11(8)19/h1,3,5,7,9-10,12,15-18H,2H2,(H,13,14,19)/t5-,7+,9-,10+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IWKXDMQDITUYRK-KUBHLMPHSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C2=C(N1)C(=O)N=CN2)C3C(C(C(N3)CO)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=C(C2=C(N1)C(=O)N=CN2)[C@H]3[C@@H]([C@@H]([C@H](N3)CO)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14N4O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

266.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: Does 5(S),12(S)-DiHETE interact with any specific receptors?

A2: While not conclusively established, some research suggests that this compound might interact with the thromboxane A2/prostaglandin H2 (TXA2/PGH2) receptor on human platelets. [] This interaction appears to be less potent compared to other lipoxygenase products like 12(R)-HETE. Further studies are needed to confirm this interaction and its functional consequences. []

Q2: How does the activity of this compound compare to its structural isomer, Leukotriene B4 (LTB4)?

A3: Despite being structural isomers, this compound and LTB4 exhibit different biological activities. While both are products of the 5-lipoxygenase pathway, LTB4 is a potent chemoattractant for neutrophils, playing a significant role in acute inflammation. In contrast, this compound appears to have more subtle effects on myeloid cell proliferation and might not be a strong chemoattractant. []

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-Amino-3(4-bromobenzoyl)-5,6,7,8-tetrahydroimidazo[1,2-a]pyridine](/img/structure/B163518.png)